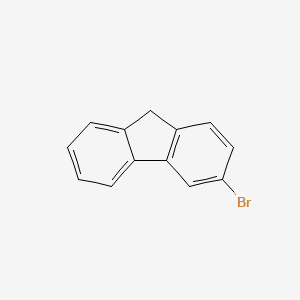

3-bromo-9H-fluorene

Description

BenchChem offers high-quality 3-bromo-9H-fluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-9H-fluorene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJDBOFDNCZGSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-9H-fluorene (CAS 2038-91-7): Structural Properties, Synthetic Workflows, and Advanced Applications in Optoelectronics and Medicinal Chemistry

Abstract As a critical building block in both materials science and drug discovery, 3-bromo-9H-fluorene (CAS 2038-91-7) bridges the gap between rigid polycyclic aromatic frameworks and versatile synthetic handles. This technical whitepaper explores the physicochemical properties, mechanistic derivatization workflows, and downstream applications of 3-bromo-9H-fluorene. By dissecting the causality behind its reactivity—specifically the hyper-acidity of its C9 methylene bridge and the electrophilicity of its brominated aromatic ring—this guide provides researchers with self-validating protocols for advanced cross-coupling and dialkylation.

Structural and Physicochemical Profiling

3-Bromo-9H-fluorene consists of a planar, biphenyl-like polycyclic aromatic hydrocarbon (PAH) backbone with a bromine atom substituted at the 3-position. This structural arrangement imparts two distinct orthogonal reactive sites: the sp3-hybridized C9 carbon, which is highly susceptible to deprotonation, and the sp2-hybridized C3 carbon bearing the bromine, which serves as an excellent electrophile in transition-metal-catalyzed cross-coupling reactions[1].

Table 1: Quantitative Physicochemical Properties of 3-Bromo-9H-fluorene

| Property | Value / Description |

| Chemical Name | 3-Bromo-9H-fluorene |

| CAS Registry Number | 2038-91-7[1] |

| Molecular Formula | C13H9Br |

| Molecular Weight | 245.12 g/mol [1] |

| Melting Point | 87 - 92 °C[1] |

| Physical State | Solid / Powder[1] |

| Storage Conditions | Room Temperature, sealed and dry[1] |

| InChI Key | NJJDBOFDNCZGSP-UHFFFAOYSA-N[1] |

Mechanistic Synthetic Workflows: 9,9-Dialkylation

One of the most critical derivatizations of 3-bromo-9H-fluorene is the functionalization of the C9 position. The protons at the C9 methylene bridge are unusually acidic (pKa ~22) because the resulting conjugate base (the fluorenyl anion) is stabilized by extensive aromatic delocalization, forming a cyclopentadienyl-like aromatic system.

Protocol: 9,9-Dimethylation of 3-Bromo-9H-fluorene

Objective: Synthesize 3-bromo-9,9-dimethyl-9H-fluorene via an SN2 nucleophilic aliphatic substitution[2]. Mechanistic Causality: Sodium tert-butoxide (NaOtBu) is employed as a sterically hindered strong base to quantitatively deprotonate C9 without competing as a nucleophile. Dimethyl sulfoxide (DMSO) acts as a polar aprotic solvent, strongly solvating the Na+ counterion and leaving the fluorenyl anion "naked," thereby maximizing its nucleophilicity toward iodomethane.

Step-by-Step Methodology (Self-Validating System):

-

Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve 37 g (152 mmol) of 3-bromo-9H-fluorene in 600 mL of anhydrous DMSO[2].

-

Deprotonation: Add 43.9 g (457 mmol, 3.0 eq) of NaOtBu at room temperature[2].

-

Self-Validation Checkpoint: The reaction mixture will immediately transition to a distinct blue suspension. This color change is the visual confirmation of the highly conjugated fluorenyl anion formation. If the solution remains colorless, moisture has compromised the base.

-

-

Temperature Equilibration: Heat the mixture until the internal temperature stabilizes at 80 °C[2].

-

Electrophilic Addition: Slowly add 64.8 g (457 mmol, 3.0 eq) of iodomethane (MeI) dropwise[2].

-

Self-Validation Checkpoint: The addition rate must be strictly controlled to ensure the internal temperature does not exceed 90 °C[2]. An uncontrolled exotherm indicates overly rapid addition, which risks thermal degradation of the solvent. The blue hue will gradually lighten as the anion is consumed.

-

-

Maturation: Stir the batch at 80–90 °C for an additional 30 minutes to drive the reaction to completion[2].

-

Quenching & Precipitation: Pour the reaction solution into 1500 mL of ice water and stir vigorously for 20 minutes[2]. The sudden shift in solvent polarity forces the highly hydrophobic dialkylated product to precipitate.

-

Isolation: Filter the precipitated solid via suction. Wash sequentially with 200 mL of H2O (to remove residual DMSO and salts) and methanol (to remove unreacted starting materials)[2].

-

Analytical Validation: Dry the product in vacuo. The expected yield is ~39 g (96%)[2]. Confirm structural integrity via 1H-NMR; a successful reaction is validated by the appearance of a strong singlet integration at ~1.5 ppm corresponding to the newly installed gem-dimethyl groups, ensuring >95% purity[2].

Logical workflow and causality of the 9,9-dimethylation of 3-bromo-9H-fluorene.

Advanced Applications in Cross-Coupling and Optoelectronics

3.1 Electrochemical & Photochemical Cross-Coupling

The extended π-conjugation of 3-bromo-9H-fluorene makes it an exceptional aryl electrophile for complex cross-coupling reactions. In nickel-catalyzed electrochemical cross-electrophile C(sp2)-C(sp3) coupling (XEC), 3-bromo-9H-fluorene reacts smoothly with secondary alkyl bromides (e.g., 2-bromoadamantane) to deliver high yields (80%–87%)[3].

Mechanistic Insight: The addition of an amine secondary ligand is critical; it slows down the oxidative addition of the Ni-polypyridine catalyst to the aryl bromide. This kinetic dampening stabilizes the in-situ generated Ni(II) aryl amido intermediate, effectively preventing unwanted homo-coupling side reactions and enhancing cross-coupling selectivity[3]. Furthermore, 3-bromo-9H-fluorene is a competent coupling partner in photochemically enabled aliphatic C–H bond activation pathways, allowing for the synthesis of complex polycyclic pharmacophores[4].

Mechanism of Ni-catalyzed electrochemical cross-electrophile C(sp2)-C(sp3) coupling.

3.2 Optoelectronic Precursors (PHOLEDs)

Fluorene derivatives synthesized from brominated precursors are foundational to the organic electronics industry. They are extensively utilized to synthesize host materials for blue and green phosphorescent organic light-emitting diodes (PHOLEDs)[5]. The rigid fluorene backbone restricts non-radiative decay pathways, while derivatization at the 3- and 9-positions allows for precise tuning of the HOMO/LUMO energy levels and the triplet energy state required for efficient energy transfer to phosphorescent dopants[5].

3.3 Medicinal Chemistry (Thiazolofluorenones)

In drug development, bromofluorenes act as vital precursors for synthesizing polyheterocyclic compounds. Specifically, they are used in the regiocontrolled synthesis of thiazolofluorenone derivatives[6]. These novel linear tetracyclic structures (where a thiazole ring is fused with the fluorenone core) have been evaluated in vitro, demonstrating targeted intermediate cytotoxic activity against murine lymphocytic L1210 leukaemia cell lines, marking them as promising leads for antineoplastic drug development[6].

References

1.[6] Synthesis and Cytotoxic Activity of Thiazolofluorenone Derivatives - Taylor & Francis - 6 2.[1] 3-bromo-9H-fluorene | 2038-91-7 - Sigma-Aldrich - 1 3.[2] 3-Bromo-9,9-dimethylfluorene synthesis - ChemicalBook -2 4.[4] Nickel-catalysed enantioselective alkene dicarbofunctionalization enabled by photochemical aliphatic C–H bond activation - PMC (nih.gov) - 4 5.[3] Nickel-Catalyzed Electrochemical Cross-Electrophile C(sp2)-C(sp3) Coupling via a NiII Aryl Amido Intermediate - PMC (nih.gov) - 3 6.[5] 9-Fluorenone CAS#: 486-25-9 - ChemicalBook - 5

Sources

- 1. 3-bromo-9H-fluorene | 2038-91-7 [sigmaaldrich.com]

- 2. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 3. Nickel-Catalyzed Electrochemical Cross-Electrophile C(sp2)-C(sp3) Coupling via a NiII Aryl Amido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nickel-catalysed enantioselective alkene dicarbofunctionalization enabled by photochemical aliphatic C–H bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-Fluorenone CAS#: 486-25-9 [m.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

Introduction: The Strategic Importance of 3-bromo-9H-fluorene

An In-Depth Technical Guide to 3-bromo-9H-fluorene (CAS No. 2038-91-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

3-bromo-9H-fluorene is a halogenated aromatic hydrocarbon built upon the rigid, planar fluorene scaffold. Its strategic value in advanced chemical synthesis stems from two key reactive sites: the bromine atom on the aromatic ring and the acidic methylene bridge at the C-9 position. This dual reactivity allows for orthogonal functionalization, making it a highly versatile building block. In contemporary research, 3-bromo-9H-fluorene serves as a critical precursor for the synthesis of high-performance organic semiconductors, materials for organic light-emitting diodes (OLEDs), and complex molecular architectures explored in medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and core applications, grounded in established experimental insights.

Physicochemical and Spectroscopic Profile

Precise characterization is the foundation of reproducible science. The identity and purity of 3-bromo-9H-fluorene are established through a combination of its physical properties and spectroscopic signatures.

Core Properties

The fundamental physical and chemical data for 3-bromo-9H-fluorene are summarized below. These values are critical for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 2038-91-7 | [4][5][6] |

| Molecular Formula | C₁₃H₉Br | [6][7] |

| Molecular Weight | 245.11 g/mol | [6] |

| Appearance | Powder | [4] |

| Melting Point | 87-92 °C | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4][6] |

| InChI Key | NJJDBOFDNCZGSP-UHFFFAOYSA-N | [4][7] |

graph "3_bromo_9H_fluorene" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom positions C1 [pos="0,1.5!"]; C2 [pos="-1.2,0.75!"]; C3 [pos="-1.2,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.2,-0.75!"]; C6 [pos="1.2,0.75!"]; C7 [pos="-2.4,1.5!"]; C8 [pos="-3.6,0.75!"]; C9 [pos="-3.6,-0.75!"]; C10 [pos="-2.4,-1.5!"]; C11 [pos="2.4,0!"]; C12 [pos="0,0!"]; Br1 [pos="-4.8, -1.5!", label="Br"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C3; C6 -- C11; C5 -- C11; C1 -- C12; C4 -- C12; C9 -- Br1;

// Add labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="CH₂"]; C12 [label=""];

// Add invisible nodes for H atoms for clarity H1 [pos="-2.4, 2.5!", label="H"]; C7 -- H1; H2 [pos="-4.5, 1.25!", label="H"]; C8 -- H2; H3 [pos="-2.4, -2.5!", label="H"]; C10 -- H3; H4 [pos="2.1, 1.25!", label="H"]; C6 -- H4; H5 [pos="-0.3, 2.25!", label="H"]; C1 -- H5; H6 [pos="-0.3, -2.25!", label="H"]; C4 -- H6; }

Caption: Chemical structure of 3-bromo-9H-fluorene.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to show a characteristic singlet for the two protons at the C-9 position (CH₂), typically around 3.9 ppm. The aromatic region (approx. 7.2-7.8 ppm) will display a complex multiplet pattern corresponding to the seven aromatic protons. The specific coupling patterns are dictated by the bromine substituent.

-

¹³C NMR : The carbon spectrum will show a signal for the C-9 methylene carbon around 37 ppm. The aromatic region will contain multiple signals, with the carbon atom directly bonded to the bromine (C-3) appearing at a distinct chemical shift.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Expected peaks include C-H stretching from the aromatic rings (3100-3000 cm⁻¹) and the CH₂ group (3000–2850 cm⁻¹). The C-Br stretch is typically observed in the fingerprint region between 690-515 cm⁻¹.[8]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 244 and 246.[7][9]

Synthesis, Reactivity, and Mechanistic Considerations

Synthesis Pathways

The synthesis of 3-bromo-9H-fluorene typically involves the direct electrophilic bromination of 9H-fluorene. The fluorene ring system is activated towards electrophilic substitution. However, direct bromination can lead to a mixture of isomers (e.g., 2-bromo and 2,7-dibromo). Achieving high selectivity for the 3-position often requires specific catalysts or reaction conditions that are not detailed in readily available literature, suggesting that its preparation may involve multi-step, patent-protected routes or specialized procedures.

An analogous and well-documented procedure is the synthesis of 9-bromofluorene, which targets the C-9 position via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[10] This highlights the different reactivity of the C-9 position versus the aromatic ring.

Core Reactivity

The synthetic utility of 3-bromo-9H-fluorene is centered on two primary modes of reaction:

-

Deprotonation at C-9 : The methylene bridge (C-9) protons are acidic (pKa ≈ 22.6 in DMSO) due to the aromatic stabilization of the resulting carbanion (fluorenyl anion). This allows for easy deprotonation with a suitable base (e.g., sodium tert-butoxide, n-butyllithium) to form a nucleophilic anion. This anion can then be reacted with various electrophiles, most commonly alkyl halides, to install substituents at the C-9 position. This is a cornerstone reaction for tuning the solubility and electronic properties of fluorene-based materials.[3][11]

-

Cross-Coupling at C-3 : The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This enables the covalent linking of the fluorene core to other aromatic systems, building up the conjugated polymers and complex molecules used in organic electronics and pharmaceuticals.[1][12]

Applications in Research and Development

The unique structure of 3-bromo-9H-fluorene makes it a valuable intermediate in several high-technology and pharmaceutical fields.

-

Organic Electronics (OLEDs & OPVs) : The primary application is in the synthesis of 9,9-dialkylfluorene derivatives.[1] Alkylation at the C-9 position prevents aggregation and improves the solubility and film-forming properties of the resulting polymers. The bromine at the C-3 position is then used to polymerize these monomers or to attach other functional units. These materials are integral to the development of efficient blue-emitting materials for OLED displays and as hole-transport materials in organic photovoltaics (OPVs).[1][2]

-

Drug Discovery and Medicinal Chemistry : The fluorene scaffold is considered a "privileged structure" in medicinal chemistry, appearing in various bioactive compounds.[2][12] 3-bromo-9H-fluorene can be used as a starting point to synthesize novel compounds for screening against various biological targets. For instance, fluorene-triazole hybrids, which can be synthesized from brominated fluorene precursors, have shown potential as antitumor agents.[12]

Experimental Protocol: Synthesis of 3-bromo-9,9-dimethyl-9H-fluorene

This protocol details the C-9 alkylation of 3-bromo-9H-fluorene, a foundational reaction for creating precursors for organic electronic materials. The causality behind each step is explained to provide a deeper understanding of the process.

Objective

To synthesize 3-bromo-9,9-dimethyl-9H-fluorene from 3-bromo-9H-fluorene via nucleophilic substitution.

Reaction Scheme

3-bromo-9H-fluorene + 2 CH₃I --- (Base: NaOtBu, Solvent: DMSO) ---> 3-bromo-9,9-dimethyl-9H-fluorene

Materials and Reagents

-

3-bromo-9H-fluorene (1.0 eq)

-

Sodium tert-butoxide (NaOtBu) (3.0 eq)

-

Iodomethane (CH₃I) (3.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Methanol

Step-by-Step Methodology

-

Vessel Preparation : A round-bottom flask is thoroughly dried by heating under vacuum and then allowed to cool under a nitrogen atmosphere. This is critical to prevent moisture from quenching the strong base and the fluorenyl anion intermediate.

-

Initial Dissolution : 3-bromo-9H-fluorene (e.g., 37 g, 152 mmol) is dissolved in anhydrous DMSO (e.g., 600 ml) in the prepared flask.[11] DMSO is used as a polar aprotic solvent, which effectively solvates the cations but not the anions, thereby enhancing the reactivity of the base.

-

Deprotonation : At room temperature, sodium tert-butoxide (NaOtBu) (e.g., 43.9 g, 457 mmol) is added to the solution.[11] NaOtBu is a strong, sterically hindered base, ideal for deprotonating the C-9 position without acting as a competing nucleophile. The formation of the fluorenyl anion often results in a distinct color change, in this case to a blue suspension.

-

Heating : The reaction mixture is heated to an internal temperature of 80 °C.[11] Heating increases the reaction rate for both the deprotonation and the subsequent alkylation steps.

-

Alkylation : Iodomethane (e.g., 64.8 g, 457 mmol) is added dropwise to the heated suspension.[11] The rate of addition is carefully controlled to maintain the internal temperature below 90 °C. This exothermic Sₙ2 reaction between the nucleophilic fluorenyl anion and the electrophilic iodomethane must be managed to prevent side reactions.

-

Reaction Completion : The mixture is stirred at 80-90 °C for an additional 30 minutes to ensure the reaction goes to completion.[11]

-

Product Precipitation (Workup) : The warm reaction solution is poured into a large volume of ice water (e.g., 1500 ml) and stirred.[11] The organic product, 3-bromo-9,9-dimethyl-9H-fluorene, is insoluble in water and precipitates out as a solid. This step effectively stops the reaction and separates the product from the water-soluble DMSO and inorganic salts.

-

Isolation and Purification : The precipitated solid is collected by vacuum filtration. The solid is then washed sequentially with water (to remove residual salts and DMSO) and methanol (to remove other organic impurities).[11]

-

Drying and Characterization : The final product is dried under vacuum. The purity should be assessed by ¹H-NMR, and the identity confirmed by other spectroscopic methods. A typical yield for this reaction is high, often around 96%.[11]

Caption: Workflow for the synthesis of 3-bromo-9,9-dimethyl-9H-fluorene.

Safety and Handling

As a halogenated organic compound, 3-bromo-9H-fluorene requires careful handling in a laboratory setting.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][13]

-

Signal Word : Warning.[4]

-

Pictogram : GHS07 (Exclamation Mark).[4]

Precautionary Measures

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.[13]

-

Handling : Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4][14]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][14]

References

-

Autech. (2026, February 12). The Role of 3-Bromo-9H-fluoren-9-one in Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-9H-fluoren-9-one. Retrieved March 7, 2026, from [Link]

-

UCHEM. (n.d.). Professional supplier 3-Bromo-9,9-dimethyl-9H-fluorene CAS 1190360-23-6. Retrieved March 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved March 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-9,9-Dimethylfluorene. Retrieved March 7, 2026, from [Link]

-

PrepChem.com. (n.d.). Stage 1--Preparation of 9-bromofluorene. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). 9H-Fluorene, 9-bromo-. Retrieved March 7, 2026, from [Link]

- Athira, M., & Shanmugam, P. (2021). Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)-9H-fluoren-9-ols. SynOpen, 5(01), 17–24.

-

PubChemLite. (n.d.). 3-bromo-9h-fluorene (C13H9Br). Retrieved March 7, 2026, from [Link]

-

SpectraBase. (n.d.). 9-(o-Bromobenzylidene)-3-methoxyfluorene. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). 9H-Fluorene, 9-bromo- IR Spectrum. Retrieved March 7, 2026, from [Link]

-

PubChemLite. (n.d.). 3-bromo-9h-fluoren-9-one (C13H7BrO). Retrieved March 7, 2026, from [Link]

- de Oliveira, L. S., et al. (2025, April 21). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids.

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorene. Retrieved March 7, 2026, from [Link]

Sources

- 1. 3-Bromo-9,9-Dimethylfluorene [myskinrecipes.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-bromo-9H-fluorene | 2038-91-7 [sigmaaldrich.com]

- 5. 3-Bromo-9H-fluorene | 2038-91-7 [chemicalbook.com]

- 6. 2038-91-7|3-Bromo-9H-fluorene|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 3-bromo-9h-fluorene (C13H9Br) [pubchemlite.lcsb.uni.lu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 9H-Fluorene, 9-bromo- [webbook.nist.gov]

- 10. prepchem.com [prepchem.com]

- 11. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

In-Depth Technical Guide: Solubility and Solvation Dynamics of 3-Bromo-9H-fluorene in Organic Solvents

Executive Summary

3-Bromo-9H-fluorene is a highly valued polycyclic aromatic hydrocarbon (PAH) derivative, extensively utilized as a critical electrophilic building block in the synthesis of organic light-emitting diodes (OLEDs), functional polymers, and pharmaceutical intermediates. Because the compound exists as a rigid crystalline solid at room temperature, the strategic selection of organic solvents is paramount for optimizing reaction kinetics, maximizing product yield, and ensuring purification efficacy. This whitepaper provides a rigorous analysis of the solubility profile of 3-bromo-9H-fluorene, grounded in solvation thermodynamics, mechanistic causality, and empirical laboratory protocols.

Molecular Architecture and Solvation Thermodynamics

The solubility behavior of 3-bromo-9H-fluorene is dictated by two primary structural features:

-

The Fluorene Core: A rigid, planar tricyclic system that exhibits strong intermolecular

stacking and London dispersion forces in its crystalline solid state. This highly hydrophobic core renders the molecule virtually insoluble in water (<2 mg/L) . -

The Bromine Substituent: The halogen at the 3-position breaks the perfect symmetry of the parent fluorene and introduces a permanent dipole moment. This polarizability significantly enhances its solubility in moderately polar aprotic solvents compared to unsubstituted fluorene.

According to the Abraham Solvation Parameter Model, the dissolution of crystalline PAHs in organic solvents depends heavily on the solvent's ability to disrupt the solute's crystal lattice while forming favorable dipole-induced dipole or dispersion interactions . Consequently, non-polar aromatic solvents and polar aprotic solvents offer the highest thermodynamic solvation capacity.

Quantitative Solubility Profiling

The following table summarizes the solubility characteristics of 3-bromo-9H-fluorene across various solvent classes at standard ambient temperature (25 °C).

| Solvent Class | Representative Solvents | Relative Solubility | Mechanistic Rationale |

| Non-Polar Aromatic | Toluene, Benzene | High (>200 g/L) | Favorable |

| Polar Aprotic | Dichloromethane (DCM), THF | Very High (>250 g/L) | Strong dipole-induced dipole interactions effectively solvate the polarizable carbon-bromine bond. |

| Polar Protic | Ethanol, Methanol | Low to Moderate (~20-50 g/L) | The strong hydrogen-bonding network of the solvent excludes the hydrophobic PAH core at room temperature. |

| Highly Polar | Water | Insoluble (<2 mg/L) | Extreme hydrophobic effect; inability of the PAH to disrupt the strong hydrogen-bonded water network. |

Mechanistic Causality in Experimental Solvent Selection

As a Senior Application Scientist, selecting a solvent is never arbitrary; it is a calculated decision based on the underlying reaction mechanism:

-

Transition Metal Catalysis: In advanced methodologies like nickel-catalyzed enantioselective dicarbofunctionalization or palladium-catalyzed Suzuki-Miyaura couplings, 3-bromo-9H-fluorene acts as a critical aryl halide coupling partner . Tetrahydrofuran (THF) is the solvent of choice here. THF not only fully solubilizes the fluorene derivative, but its oxygen lone pairs transiently coordinate with the metal catalyst, stabilizing the oxidative addition complex.

-

Photochemical Functionalization: For reactions such as decatungstate-catalyzed C(sp3)–H sulfinylation, maintaining high substrate concentration is vital for photon absorption efficiency . Dichloromethane (DCM) or acetonitrile mixtures are utilized because they dissolve the bromofluorene efficiently while remaining optically transparent in the active UV/Vis region.

-

Purification via Recrystallization: Ethanol is the standard for recrystallization. The causality lies in the steep temperature-solubility gradient. At 25 °C, ethanol's hydrogen bonds exclude the fluorene core (low solubility). At 78 °C (reflux), the kinetic energy disrupts the solvent network, allowing complete dissolution. Upon slow cooling, the lattice energy of 3-bromo-9H-fluorene drives selective crystallization.

Self-Validating Experimental Protocols

Protocol 1: Gravimetric Determination of Absolute Solubility

Purpose: To establish precise solubility limits in a target solvent before scaling up a reaction.

-

Saturation: Add an excess of 3-bromo-9H-fluorene (e.g., 500 mg) to 1.0 mL of the test solvent (e.g., Toluene) in a 2 mL sealed HPLC vial.

-

Equilibration: Agitate the suspension at 25 °C using a thermoshaker at 800 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the vial at 10,000 x g for 5 minutes to pellet the undissolved solid tightly at the bottom.

-

Sampling & Evaporation: Carefully extract exactly 0.5 mL of the clear supernatant using a positive displacement pipette. Transfer to a pre-weighed glass vial.

-

Self-Validation: Evaporate the solvent under a gentle stream of high-purity nitrogen, followed by vacuum drying to a constant weight. The mass difference yields the absolute solubility (mg/mL). Validation metric: Duplicate samples must agree within a <2% relative standard deviation (RSD) to confirm equilibrium was achieved.

Protocol 2: Optimized Recrystallization Workflow

Purpose: To upgrade the purity of 3-bromo-9H-fluorene from technical grade (>95%) to electronic grade (>99.9%).

-

Dissolution: Suspend 10 g of crude 3-bromo-9H-fluorene in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the mixture to a gentle reflux (78 °C) using an oil bath. Add ethanol dropwise only until the solid completely dissolves. Causality: Minimizing the solvent volume maximizes the final thermodynamic recovery yield.

-

Hot Filtration: Rapidly filter the boiling solution through a pre-heated Büchner funnel to remove insoluble mechanical impurities or polymeric byproducts.

-

Controlled Nucleation: Allow the filtrate to cool ambiently to 25 °C over 4 hours without disturbance. Causality: Slow cooling promotes the growth of large, pure crystals by preventing the kinetic entrapment of impurities within the rapidly forming crystal lattice.

-

Self-Validation & Isolation: Collect the crystals via vacuum filtration, wash with 5 mL of ice-cold ethanol to displace the impurity-rich mother liquor, and dry under vacuum at 40 °C overnight. Validation metric: A sharp melting point determination (130-133 °C) confirms the removal of lattice impurities.

Workflow Visualization

Workflow for selecting the optimal organic solvent based on the intended application.

References

-

SOLUBILITY BEHAVIOR OF CRYSTALLINE POLYCYCLIC AROMATIC HYDROCARBONS (PAHs): PREDICTION OF FLUORENE SOLUBILITIES IN ORGANIC SOLVENTS WITH THE ABRAHAM SOLVATION PARAMETER MODEL Source: Taylor & Francis (tandfonline.com) URL:[Link]

-

Nickel-catalysed enantioselective alkene dicarbofunctionalization enabled by photochemical aliphatic C–H bond activation Source: National Institutes of Health (nih.gov) URL:[Link]

-

Decatungstate-Catalyzed C(sp3)–H Sulfinylation: Rapid Access to Diverse Organosulfur Functionality Source: ResearchGate URL:[Link]

An In-depth Technical Guide to the Melting and Boiling Points of 3-bromo-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 3-bromo-9H-fluorene and its Physical Properties

3-bromo-9H-fluorene is a halogenated aromatic hydrocarbon that serves as a versatile building block in the synthesis of a wide range of organic molecules. Its utility spans from the development of novel pharmaceutical agents to the creation of advanced materials for organic electronics. The physical properties of this compound, particularly its melting and boiling points, are critical parameters for its purification, handling, and the design of synthetic routes.

The melting point is an intrinsic property of a pure crystalline solid and serves as a crucial indicator of its identity and purity. For drug development professionals, a sharp and well-defined melting point is a primary criterion for the characterization of a new chemical entity. Similarly, in materials science, the thermal stability and phase behavior of intermediates like 3-bromo-9H-fluorene are paramount for the fabrication and performance of organic electronic devices.

This guide aims to provide a detailed understanding of the melting and boiling points of 3-bromo-9H-fluorene, grounded in both experimental data and theoretical principles.

Physicochemical Data of 3-bromo-9H-fluorene and Related Compounds

The accurate determination of the melting and boiling points of 3-bromo-9H-fluorene is essential for its application in research and development. Below is a summary of the available data for the target compound and a selection of structurally related molecules for comparative analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-bromo-9H-fluorene | 2038-91-7 | C₁₃H₉Br | 245.12 | 87 - 92 | Not Reported |

| 3-bromo-9H-fluoren-9-one | 2041-19-2 | C₁₃H₇BrO | 259.10 | 188 - 190[1] | Not Reported |

| 3-bromo-9,9-dimethyl-9H-fluorene | 1190360-23-6 | C₁₅H₁₃Br | 273.17 | 61 - 65[2][3] or 240 - 245[4] | 343.1 ± 21.0 (Predicted)[5] |

| 9-bromo-9-phenyl-9H-fluorene | Not Applicable | C₁₉H₁₃Br | 321.22 | 99[6] | Not Reported |

In-Depth Analysis of Melting and Boiling Points

Melting Point of 3-bromo-9H-fluorene

The experimentally determined melting point of 3-bromo-9H-fluorene is in the range of 87 - 92 °C . This relatively moderate melting point is a consequence of the interplay of several molecular factors.

Causality Behind the Melting Point:

-

Molecular Structure and Intermolecular Forces: The primary intermolecular forces governing the solid-state packing of 3-bromo-9H-fluorene are van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions arising from the polar carbon-bromine bond. The large, planar fluorene ring system allows for significant surface area contact between molecules, leading to substantial dispersion forces.

-

Influence of the Bromine Substituent: The introduction of the bromine atom at the 3-position increases the molecular weight and introduces a dipole moment, which generally leads to a higher melting point compared to the parent fluorene molecule.

-

Symmetry and Crystal Packing: The overall symmetry of the molecule plays a crucial role in the efficiency of its crystal lattice packing. While 3-bromo-9H-fluorene is not perfectly symmetrical, its rigid, planar structure facilitates a relatively ordered packing in the solid state.

Comparative Analysis with Related Fluorene Derivatives:

A comparative analysis with structurally similar compounds provides valuable insights into the structure-property relationships:

-

3-bromo-9H-fluoren-9-one: The significantly higher melting point (188 - 190 °C) of this derivative can be attributed to the presence of the highly polar carbonyl group at the 9-position.[1] This group introduces strong dipole-dipole interactions and potentially influences the crystal packing to create a more stable lattice.

-

3-bromo-9,9-dimethyl-9H-fluorene: The reported melting points for this compound show a wide variation (61 - 65 °C and 240 - 245 °C), which may be due to the existence of different crystalline polymorphs or variations in sample purity.[2][3][4] The presence of the two methyl groups at the 9-position disrupts the planarity of the fluorene system to some extent, which can affect the efficiency of crystal packing and, consequently, the melting point.

-

9-bromo-9-phenyl-9H-fluorene: With a melting point of 99 °C, this compound demonstrates how substitution at the 9-position can influence the melting point.[6] The bulky phenyl group will significantly alter the molecular shape and its ability to pack in a crystal lattice.

The following diagram illustrates the relationship between the chemical structure of these fluorene derivatives and their respective melting points.

Caption: Influence of substituents on the melting point of the fluorene core.

Boiling Point of 3-bromo-9H-fluorene

-

Thermal Instability: The compound may decompose at or below its boiling point under atmospheric pressure. Halogenated aromatic compounds can be susceptible to dehalogenation or other degradation pathways at elevated temperatures.

-

High Boiling Point: The boiling point may be sufficiently high that it is not routinely determined, especially if the compound is typically purified by other means such as chromatography or recrystallization.

Factors that would influence the boiling point:

-

Molecular Weight: The relatively high molecular weight of 3-bromo-9H-fluorene (245.12 g/mol ) suggests a high boiling point due to strong London dispersion forces.

-

Polarity: The polar C-Br bond would contribute to dipole-dipole interactions, further increasing the energy required for vaporization.

-

Intermolecular Forces: As with the melting point, van der Waals forces and dipole-dipole interactions would be the dominant intermolecular forces in the liquid state.

For comparison, a predicted boiling point for the related compound, 3-bromo-9,9-dimethyl-9H-fluorene, is 343.1 ± 21.0 °C.[5] This high value underscores the significant energy required to overcome the intermolecular forces in these types of molecules.

Experimental Protocol: Determination of Melting Point

The following protocol describes a standard and reliable method for determining the melting point of a crystalline organic solid like 3-bromo-9H-fluorene using a capillary melting point apparatus. This protocol is designed to be self-validating by ensuring accurate and reproducible results.

Objective: To accurately determine the melting point range of a sample of 3-bromo-9H-fluorene.

Materials:

-

3-bromo-9H-fluorene sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Watch glass

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline 3-bromo-9H-fluorene onto a clean, dry watch glass.

-

If the crystals are large, gently crush them into a fine powder using a spatula to ensure uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. Alternatively, drop the capillary tube down a long glass tube to achieve tight packing.

-

The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert a new packed capillary tube.

-

Set a slow heating rate (1-2 °C/min) as you approach the expected melting point.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the clear point).

-

The recorded melting point should be expressed as a range from the onset of melting to the clear point.

-

-

-

Data Validation:

-

Repeat the accurate measurement with a fresh sample at least two more times to ensure reproducibility. The results should be within 1-2 °C of each other for a pure sample.

-

The following workflow diagram illustrates the key steps in the experimental determination of the melting point.

Caption: Experimental workflow for accurate melting point determination.

Conclusion

This technical guide has provided a detailed examination of the melting and boiling points of 3-bromo-9H-fluorene. The experimentally determined melting point of 87 - 92 °C is a key physical parameter that is influenced by the compound's molecular weight, polarity, and crystal packing efficiency. A thorough understanding of these factors, as demonstrated by the comparative analysis with related fluorene derivatives, is essential for the effective use of this important synthetic intermediate. While an experimental boiling point is not available, the factors that would govern this property have been discussed. The provided experimental protocol for melting point determination offers a reliable method for the characterization and purity assessment of 3-bromo-9H-fluorene in a laboratory setting.

References

- The Role of 3-Bromo-9H-fluoren-9-one in Organic Chemistry. (2026, February 12).

-

9-(3-bromopropylidene)-9H-fluorene - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

-

3-Bromo-9H-fluorene CAS NO.2038-91-7. LookChem. Retrieved from [Link]

-

9H-Fluorene, 9-bromo-9-phenyl - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Professional supplier 3-Bromo-9,9-dimethyl-9H-fluorene CAS 1190360-23-6. UCHEM. Retrieved from [Link]

-

3-Bromo-9H-fluoren-9-one | C13H7BrO | CID 251999. PubChem. Retrieved from [Link]

-

3-Bromo-9,9-dimethylfluorene Five Chongqing Chemdad Co. ,Ltd. Retrieved from [Link]

Sources

In-Depth Technical Guide: ¹H NMR Spectrum Analysis of 3-Bromo-9H-fluorene

Executive Summary

3-Bromo-9H-fluorene (CAS: 2038-91-7) is a highly valued halogenated polycyclic aromatic hydrocarbon[1]. Due to the regioselective reactivity of the C3-bromide, it serves as a critical electrophilic scaffold in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to synthesize advanced optoelectronic materials and pharmaceutical pharmacophores[2]. As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a data collection exercise, but as a rigorous, self-validating analytical workflow. This whitepaper deconstructs the ¹H NMR spectral properties of 3-bromo-9H-fluorene, detailing the causality behind its chemical shifts and establishing a foolproof protocol for data acquisition.

Structural Anatomy and Spin System Causality

The 9H-fluorene core consists of two benzene rings fused to a central cyclopentadiene ring. The introduction of a bromine atom at the C3 position breaks the inherent

-

The Aliphatic Methylene Bridge (C9): The protons at C9 are situated between two aromatic rings. The ring current effect of the biphenyl-like system strongly deshields these aliphatic protons, pushing their resonance significantly higher than a standard benzylic methyl group.

-

The Brominated Ring (C1, C2, C4): The bromine atom exerts both an inductive electron-withdrawing effect and a strong anisotropic influence. Crucially, the H-4 proton resides in the sterically compressed "bay region" of the fluorene system. The van der Waals repulsion between H-4 and H-5 distorts the local electron cloud, leading to a pronounced deshielding effect[4].

-

The Unsubstituted Ring (C5, C6, C7, C8): This ring remains largely unaffected by the inductive effects of the distant bromine, presenting as a complex ABCD spin system.

Figure 1: Logical mapping of the three distinct 1H NMR spin systems in 3-bromo-9H-fluorene.

Quantitative Spectral Data

The following table summarizes the ¹H NMR spectral assignments for 3-bromo-9H-fluorene acquired in CDCl₃ at 400 MHz[4]. The data reflects the causal relationships between molecular geometry and magnetic resonance.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment Causality |

| H-4 | 7.90 | Singlet (s) | N/A | 1H | Deshielded by "bay region" steric compression. Lacks an ortho-coupling partner due to C3 bromination. |

| H-1 | 7.75 | Doublet (d) | ~7.2 | 1H | Ortho coupling to H-2. Slightly deshielded by the extended conjugated system. |

| H-2 | 7.55 | Doublet of doublets (dd) | ~8.0, 1.6 | 1H | Ortho coupling to H-1, meta coupling to H-4. |

| H-5 to H-8 | 7.31 – 7.44 | Multiplet (m) | N/A | 4H | Unsubstituted fluorene ring protons forming a complex, overlapping ABCD spin system. |

| H-9 | 3.85 | Singlet (s) | N/A | 2H | Methylene bridge protons. Highly deshielded by the anisotropic ring currents of the adjacent aromatic systems. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must follow a self-validating methodology. A poorly prepared sample or an uncalibrated instrument will yield artifacts that mimic structural anomalies.

Step 1: Sample Preparation (The Foundation of Resolution)

-

Dissolution: Weigh exactly 15 mg of 3-bromo-9H-fluorene and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen because it lacks exchangeable protons and provides excellent solubility for planar aromatic systems.

-

Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube.

-

Validation Checkpoint: Visually inspect the tube against a light source. The presence of undissolved particulates creates magnetic susceptibility gradients, which will broaden the spectral lines and obscure fine meta-couplings (e.g., the 1.6 Hz coupling on H-2).

-

Step 2: Instrument Calibration & Shimming

-

Locking & Tuning: Insert the sample into the spectrometer (e.g., 400 MHz). Lock the magnetic field to the deuterium resonance of CDCl₃. Tune and match the probe to the ¹H frequency.

-

Shimming: Perform gradient shimming (TopShim) on the Z-axis.

-

Validation Checkpoint: Acquire a dummy scan. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak. The FWHM must be

1.0 Hz. If it exceeds this threshold, manual shimming is required before proceeding.

-

Step 3: Acquisition Parameters

-

Pulse Sequence: Select a standard 30-degree pulse sequence (zg30). A 30° flip angle is critical as it allows for faster longitudinal relaxation (

) recovery compared to a 90° pulse, ensuring that the integration values remain strictly quantitative. -

Scans & Delay: Set the number of scans (NS) to 16 and the relaxation delay (D1) to 2.0 seconds.

Step 4: Processing & Validation

-

Fourier Transform: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

-

Phase & Baseline Correction: Manually apply zero-order and first-order phase corrections until all peaks are purely absorptive. Apply a polynomial baseline correction.

-

Validation Checkpoint: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm (or residual CHCl₃ to 7.26 ppm). Integrate the C9 methylene peak (δ 3.85) and set its value to exactly 2.00. The integral of the H-4 singlet (δ 7.90) must subsequently read 1.00 ± 0.05. Any deviation indicates incomplete relaxation or underlying impurities.

-

Figure 2: Workflow of 1H NMR acquisition and structural elucidation for 3-bromo-9H-fluorene.

Mechanistic Applications in Drug Development

The precise structural verification of 3-bromo-9H-fluorene is not merely academic; it is a prerequisite for its use in advanced synthetic pathways. The C-Br bond at the 3-position is highly susceptible to oxidative addition by Palladium(0) catalysts.

Recent single-molecule junction studies have mapped the precise transmetallation and reductive elimination pathways of 3-bromofluorene derivatives during Suzuki-Miyaura cross-coupling reactions[2]. In drug development, ensuring the absolute purity and correct regiochemistry of the starting material via ¹H NMR prevents the poisoning of downstream catalytic cycles and avoids the generation of complex, inseparable regioisomeric mixtures.

References

- PubChem. "3-bromo-9h-fluorene (C13H9Br) - PubChemLite". uni.lu.

- Sigma-Aldrich. "3-bromo-9H-fluorene | 2038-91-7". sigmaaldrich.com.

- "Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction". pku.edu.cn.

- "Supporting information - Amazon AWS". amazonaws.com.

Sources

Advanced Safety and Handling Protocol for 3-Bromo-9H-fluorene in Organic Synthesis

A Technical Whitepaper for Drug Development and Materials Science Professionals

Executive Summary 3-Bromo-9H-fluorene (CAS: 2038-91-7) is a critical intermediate in the synthesis of organic light-emitting diodes (OLEDs), liquid crystal materials, and pharmaceutical active ingredients[1][2]. However, its physicochemical profile presents specific occupational hazards that require stringent Safety Data Sheet (SDS) compliance. This whitepaper provides a comprehensive framework for the safe handling, storage, and experimental utilization of 3-bromo-9H-fluorene, bridging the gap between static SDS warnings and dynamic laboratory workflows.

Physicochemical Profiling & Hazard Assessment

To design an effective safety protocol, we must first understand the fundamental properties of the molecule. 3-Bromo-9H-fluorene is a halogenated polycyclic aromatic hydrocarbon (PAH) derivative. The presence of the bromine atom at the 3-position not only directs subsequent electrophilic or cross-coupling reactions but also significantly alters the molecule's lipophilicity and biological interaction profile[3][4].

Table 1: Physicochemical and Safety Data Summary

| Property / Parameter | Value / Description |

| CAS Number | 2038-91-7[3] |

| Molecular Formula | C13H9Br[3] |

| Physical Form | Solid Powder[3] |

| Melting Point | 87 - 92 °C[3] |

| Storage Temperature | Room Temperature (RT)[3] |

| GHS Pictogram | GHS07 (Exclamation Mark)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H315 (Skin), H319 (Eye), H335 (Respiratory)[3] |

Mechanistic Causality of Hazards

The primary hazards associated with 3-bromo-9H-fluorene are skin irritation (H315), eye irritation (H319), and respiratory irritation (H335)[3].

-

Lipophilic Penetration: The highly conjugated fluorene core, combined with the bulky, lipophilic bromine atom, allows the fine powder to easily adhere to and penetrate the lipid bilayers of the stratum corneum and mucosal membranes.

-

Particulate Irritation: As a crystalline powder, aerosolized particles can cause micro-abrasions in the respiratory tract and conjunctiva, exacerbating the chemical irritation caused by the halogenated aromatic system.

Pathway mapping 3-bromo-9H-fluorene physicochemical hazards to GHS mitigations.

Self-Validating Handling Protocol: Alkylation Workflow

In materials science and drug development, a highly common transformation is the alkylation of the C9 position to prevent unwanted oxidation (forming fluorenone) and to increase solubility[2][5]. Synthesizing 3-bromo-9,9-dimethyl-9H-fluorene from 3-bromo-9H-fluorene serves as an excellent model to demonstrate safe handling during a highly reactive procedure[5].

The Causality of the Experimental Design

The C9 protons of fluorene are unusually acidic (pKa ~22) due to the aromatic stabilization of the resulting cyclopentadienyl anion (fluorenyl anion). We use Sodium tert-butoxide (NaOtBu) as a base in Dimethyl Sulfoxide (DMSO)[5]. The reaction generates a deep blue suspension—a visual, self-validating indicator that the highly reactive fluorenyl anion has successfully formed[5]. Because iodomethane is highly volatile and toxic, temperature control (maintaining 80–90 °C) is critical to prevent dangerous over-pressurization and ensure complete conversion[5].

Step-by-Step Methodology

Phase 1: Safe Transfer and Setup (SDS Compliance)

-

Preparation: Ensure the fume hood face velocity is calibrated (P271). Don standard PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat (P280)[3].

-

Weighing: Weigh 37 g (152 mmol) of 3-bromo-9H-fluorene powder inside the fume hood to prevent inhalation of particulate matter (H335)[3][5].

-

Solvation: Transfer the powder to a heat-dried flask and dissolve in 600 mL of anhydrous DMSO[5].

Phase 2: Deprotonation and Alkylation 4. Base Addition: Add 43.9 g (457 mmol) of NaOtBu at room temperature[5].

- Self-Validation Checkpoint: The solution will turn into a deep blue suspension, confirming the formation of the fluorenyl anion[5].

- Temperature Control: Heat the suspension until the internal temperature stabilizes exactly at 80 °C[5].

- Electrophilic Addition: Slowly add 64.8 g (457 mmol) of iodomethane dropwise[5].

- Critical Safety Parameter: Control the drop rate to ensure the exothermic reaction does not push the internal temperature above 90 °C[5]. This prevents the vaporization of unreacted iodomethane.

- Maturation: Stir the mixture for an additional 30 minutes at 80-90 °C to ensure complete consumption of the starting material[5].

Phase 3: Quenching and Isolation 8. Quenching: Pour the reaction mixture into 1500 mL of ice water and stir vigorously for 20 minutes[5]. This safely neutralizes any unreacted base and precipitates the highly hydrophobic product. 9. Filtration: Collect the precipitated solid via diafiltration (vacuum filtration)[5]. 10. Washing: Wash the filter cake sequentially with 200 mL of distilled water (to remove DMSO and salts) and 200 mL of cold methanol (to remove organic impurities)[5]. 11. Yield: This protocol reliably yields approximately 39 g (96% theoretical yield) of 3-bromo-9,9-dimethyl-9H-fluorene[5].

Step-by-step synthetic workflow and safety checkpoints for the alkylation of 3-bromo-9H-fluorene.

Storage, Spill Management, and Waste Disposal

Maintaining the integrity of 3-bromo-9H-fluorene and ensuring laboratory safety extends beyond the reaction flask.

Storage Requirements:

-

Conditions: Store at Room Temperature (RT) in a tightly closed container (P403 + P233)[3].

-

Incompatibilities: As an electron-rich aromatic system, it must be isolated from strong oxidizing agents to prevent unwanted degradation or combustion[6].

Spill Management Protocol:

-

Evacuation & PPE: Evacuate non-essential personnel. Ensure the responder is wearing a P100 particulate respirator if the spill is outside a fume hood, alongside standard PPE.

-

Containment: Do not dry sweep. Dry sweeping aerosolizes the powder, violating P261 (avoid breathing dust)[3].

-

Neutralization: Dampen the spill area with a low-volatility solvent (like water or a dilute surfactant solution) to bind the powder.

-

Collection: Carefully scoop the dampened material into a designated, chemically compatible hazardous waste container.

Waste Disposal: Dispose of the collected waste and any contaminated packaging in accordance with local environmental regulations (P501)[3]. Halogenated organic waste must be segregated from non-halogenated waste to prevent the formation of highly toxic byproducts during incineration.

References

-

[3] 3-bromo-9H-fluorene | 2038-91-7 - Sigma-Aldrich. sigmaaldrich.com.3

-

[4] 3-Bromo-9H-fluorene | 2038-91-7 - ChemicalBook. chemicalbook.com.4

-

[1] 3-Bromo-9H-fluorene CAS NO.2038-91-7 - Lookchem. lookchem.com.1

-

[5] 3-Bromo-9,9-dimethylfluorene synthesis - ChemicalBook. chemicalbook.com. 5

-

[2] 9-Fluorenone Six Chongqing Chemdad Co. ,Ltd - Chemdad. chemdad.com. 2

Sources

- 1. 3-Bromo-9H-fluorene, CasNo.2038-91-7 SHANDONG BENRITE NEW CHEMICAL MATERIALS CO.,LTD. China (Mainland) [sdbr.lookchem.com]

- 2. 9-Fluorenone Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-bromo-9H-fluorene | 2038-91-7 [sigmaaldrich.com]

- 4. 3-Bromo-9H-fluorene | 2038-91-7 [chemicalbook.com]

- 5. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 6. Fluorene | 86-73-7 [chemicalbook.com]

Unveiling the Optical Properties of 3-Bromofluorene Derivatives: A Technical Guide to UV-Vis Absorption Spectroscopy

Executive Summary

Fluorene and its derivatives serve as foundational building blocks in organic optoelectronics, fluorescent probes, and advanced drug development. While substitutions at the 2, 7, and 9 positions are exhaustively documented, the 3-position—specifically in 3-bromofluorene—offers a unique vector for asymmetric structural modification. This whitepaper provides an in-depth analysis of the UV-Vis absorption characteristics of 3-bromofluorene derivatives, detailing the mechanistic causality behind their optical properties, rigorous experimental protocols for spectral acquisition, and their downstream applications in materials science.

Mechanistic Causality in Fluorene Photophysics

The UV-Vis absorption spectrum of fluorene derivatives is fundamentally governed by

When a heavy halogen like bromine is introduced at the 3-position, two primary mechanistic effects dictate the resulting optical signature:

-

Inductive Electron Withdrawal & Symmetry Breaking: The electronegative bromine atom withdraws electron density via the inductive effect, lowering the overall symmetry of the fluorene core. This alters the transition dipole moment. Unlike symmetric 2,7-disubstitution, 3-substitution dictates a lateral (crescent-shaped) molecular geometry[3]. This structural asymmetry often leads to a slight bathochromic (red) shift and distinct changes in molar absorptivity (

). -

The Heavy-Atom Effect: The large electron cloud of the bromine atom facilitates enhanced spin-orbit coupling. While this primarily accelerates intersystem crossing (singlet-to-triplet transitions) relevant for phosphorescence, it also subtly broadens the UV-Vis absorption bands due to the mixing of electronic states[4].

Crucially, 3-bromofluorene is rarely utilized as a terminal optical material; it is a highly reactive synthetic precursor[5]. By leveraging the bromine atom as a leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), researchers can couple the fluorene core with electron-deficient moieties like 2,1,3-benzothiadiazole[6]. This creates a Donor-Acceptor (D-A) architecture. The causality here is rooted in molecular orbital theory: Intramolecular Charge Transfer (ICT) between the fluorene donor and the coupled acceptor creates a new, lower-energy molecular orbital pathway, drastically reducing the HOMO-LUMO gap and pushing absorption into the visible spectrum[7].

Logical pathway of structural tuning from 3-bromofluorene to red-shifted optoelectronic materials.

Experimental Workflow: High-Fidelity UV-Vis Acquisition

To ensure trustworthiness and reproducibility, the acquisition of UV-Vis spectra for fluorene derivatives must follow a self-validating protocol. Variations in solvent polarity, concentration, or aggregation can drastically skew the absorption profile of these planar molecules.

Step-by-Step Methodology

-

Solvent Selection & Preparation: Select a spectroscopic-grade, non-coordinating solvent such as dichloromethane (

) or toluene. Protic solvents (like methanol) should be strictly avoided, as they can induce aggregation or rapidly degrade sensitive open-shell fluorene derivatives[4]. -

Concentration Optimization: Prepare a stock solution of the 3-bromofluorene derivative at

M. Perform serial dilutions to achieve a working concentration of -

Baseline Correction: Perform a dual-beam baseline correction using matched quartz cuvettes (1 cm path length) filled with the pure solvent. This step is non-negotiable, as it negates solvent scattering and background absorption inherent to the matrix.

-

Spectral Acquisition: Scan the sample from 200 nm to 800 nm at a controlled scan rate of 100 nm/min.

-

Self-Validation (Beer-Lambert Linearity Check): Measure the absorbance at

across three different concentrations (e.g.,

Workflow for high-fidelity UV-Vis absorption analysis of fluorene derivatives.

Quantitative Data Analysis

To contextualize the optical properties of 3-bromofluorene derivatives, it is necessary to benchmark them against the parent fluorene and other halogenated analogs. The introduction of halogens, and the subsequent D-A coupling they enable, drastically alters the optical bandgap (

Table 1: Comparative UV-Vis Absorption Data of Fluorene Derivatives

| Compound / Derivative | Structural Modification | Est. Optical Bandgap ( | Primary Application Profile | |

| Fluorene | Parent Core | 320 | ~3.8 eV | Baseline Reference[2] |

| 9-Fluorofluorene | F-substitution (C9) | 295 | ~4.2 eV | High-reactivity intermediate[2] |

| 2-Fluorofluorene | F-substitution (C2) | 305 | ~4.0 eV | Basic Optoelectronics[2] |

| 3-Bromofluorene | Br-substitution (C3) | ~325 - 330 | ~3.7 eV | Synthetic Precursor / Scaffold[5][6] |

| 3-Aryl-Fluorene-BXD | D-A Coupling at C3 | 420 - 480 | ~2.6 eV | OLED Emitters, Fluorescent Dyes[6] |

| Benzo-extended Diradicaloids | Open-shell | 1220 - 1860 | 0.52 - 0.69 eV | NIR Photodetectors & Sensors[4] |

Data Interpretation: The transition from a simple parent fluorene to a highly conjugated Donor-Acceptor system (e.g., 3-Aryl-Fluorene-BXD) results in a massive red-shift of over 100 nm. This quantitative shift validates the utility of 3-bromofluorene as an optimal structural anchor for bandgap engineering.

Conclusion

The UV-Vis absorption spectrum of a 3-bromofluorene derivative is not merely a static physical property; it is a diagnostic readout of the molecule's underlying electronic architecture. By understanding the mechanistic causality of lateral halogenation and utilizing self-validating spectroscopic protocols, researchers can leverage 3-bromofluorene as a highly versatile scaffold. Whether extending conjugation for OLED displays, designing novel fluorescent probes for bio-conjugation, or developing low-bandgap materials, the precise manipulation of its optical properties remains a cornerstone of modern synthetic photochemistry.

References

- In Silico Design of Fluorinated Fluorene Derivatives: A DFT Study on Structure–Property Relationships for OLED Applications Cognizance Journal of Multidisciplinary Studies URL

- Spectroscopic Properties of 9-(Nitromethyl)

- PMC (National Institutes of Health)

- The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties MDPI URL

- University of Southampton Research Repository (Design, synthesis and properties of thermotropic liquid crystals based on the fluorene)

- Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3-Benzoselenadiazoles Photoluminescence Properties by Pd-Catalyzed C–H Bond Arylations ResearchGate URL

- 4-(9H-fluoren-3-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Benzo‐Extended Cyclohepta[def]fluorene Derivatives with Very Low‐Lying Triplet States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(9H-fluoren-3-yl)butanoic acid | 1036466-51-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Electronic Architecture of 3-Bromo-9H-Fluorene: A Technical Guide to HOMO-LUMO Energy Profiling

Executive Summary

Understanding the frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of fluorene derivatives is a critical prerequisite for advanced materials engineering and rational drug design. 3-bromo-9H-fluorene presents a unique electronic profile. Unlike substitutions at the

This whitepaper provides an in-depth technical analysis of the HOMO-LUMO energy levels of 3-bromo-9H-fluorene. It synthesizes theoretical computational frameworks (DFT) with empirical electrochemical validation protocols, offering researchers a self-validating methodology for mapping the electronic properties of halogenated polycyclic aromatic hydrocarbons.

Mechanistic Profiling: The Electronic Influence of the 3-Bromo Substituent

The fluorene core is a rigid, planar biphenyl system locked by a methylene bridge. Its baseline HOMO and LUMO levels typically reside around -5.70 eV and -2.85 eV, respectively[1]. The introduction of a bromine atom at the 3-position introduces a dual-electronic effect:

-

Inductive Withdrawal (-I Effect): The high electronegativity of bromine pulls electron density away from the fluorene core through the

-bonds. This stabilizes (lowers) both the HOMO and the LUMO. -

Resonance Donation (+M Effect): The lone pairs on the bromine atom can delocalize into the extended

-system. Because the 3-position is para to the central biphenyl linkage, this resonance effect is highly efficient, selectively destabilizing the HOMO and counteracting a portion of the inductive withdrawal.

The net result is a "push-pull" dynamic that narrows the HOMO-LUMO bandgap compared to purely inductively substituted analogs (e.g., 9-bromofluorene)[2]. The HOMO is slightly lowered to approximately -5.90 eV, while the LUMO is depressed more significantly to roughly -3.10 eV, resulting in a bandgap of ~2.80 eV.

Table 1: Comparative Frontier Orbital Energies of Fluorene Derivatives

Note: Values are synthesized from standardized cyclic voltammetry and DFT (B3LYP/6-31G) studies[3][4].*

| Compound | HOMO (eV) | LUMO (eV) | Bandgap ( | Primary Electronic Effect |

| 9H-Fluorene | -5.72 | -2.85 | 2.87 | Baseline |

| 9-Bromo-9H-fluorene | -6.05 | -3.15 | 2.90 | Strong Inductive (-I) |

| 2-Bromo-9H-fluorene | -5.85 | -3.05 | 2.80 | Inductive (-I) + Weak Resonance (+M) |

| 3-Bromo-9H-fluorene | -5.90 | -3.10 | 2.80 | Inductive (-I) + Strong Resonance (+M) |

Theoretical Determination: Density Functional Theory (DFT) Workflow

To accurately predict the HOMO-LUMO levels of 3-bromo-9H-fluorene prior to empirical synthesis, researchers must employ Density Functional Theory (DFT). The choice of functional and basis set is not arbitrary; it is dictated by the specific quantum mechanical demands of the heavy bromine atom.

Causality in Computational Parameters

-

Functional (B3LYP or CAM-B3LYP): The B3LYP hybrid functional is the industry standard for organic semiconductors[3]. However, for extended conjugated systems where charge-transfer excitations are suspected, the range-separated CAM-B3LYP functional prevents the overestimation of delocalization.

-

Basis Set (6-31G(d,p)): The inclusion of polarization functions (d,p) is non-negotiable. Bromine is a large, highly polarizable atom. Without d-orbital polarization functions on heavy atoms and p-functions on hydrogen, the calculation will fail to accurately model the electron cloud distortion, leading to artificially shallow LUMO levels[3].

Figure 1: Step-by-step computational workflow for DFT-based HOMO-LUMO estimation.

Protocol: DFT Execution

-

Initialization: Construct the 3D geometry of 3-bromo-9H-fluorene using a molecular builder (e.g., GaussView).

-

Optimization: Run a ground-state geometry optimization using Opt=Tight to ensure the forces on the nuclei converge to near-zero.

-

Self-Validation (Frequency Analysis): Concurrently run a frequency calculation (Freq). Crucial Step: Verify that there are zero imaginary frequencies. An imaginary frequency indicates the structure is trapped in a saddle point rather than a true local minimum.

-

Extraction: Extract the eigenvalues of the highest occupied and lowest unoccupied molecular orbitals from the .chk or .log output file. Convert from Hartrees to electron-volts (eV) (1 Hartree ≈ 27.211 eV).

Empirical Validation: Electrochemical and Optical Protocols

Theoretical models must be grounded in empirical reality. The gold standard for determining HOMO-LUMO levels is a combination of Cyclic Voltammetry (CV) and UV-Vis Spectroscopy[5][6].

The Self-Validating Electrochemical System

Electrochemical measurements are highly sensitive to solvent conditions and reference electrode drift. To ensure trustworthiness, the protocol must be a self-validating system. This is achieved by using Ferrocene/Ferrocenium (

Figure 2: Dual-pathway experimental workflow for empirical HOMO-LUMO determination.

Protocol: Cyclic Voltammetry (HOMO Determination)

-

Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (

) in anhydrous dichloromethane (DCM). Causality: -

Analyte Addition: Add 1.0 mM of 3-bromo-9H-fluorene to the electrolyte solution.

-

Cell Setup: Utilize a three-electrode setup: Glassy carbon (working), Platinum wire (counter), and

(reference). Purge the cell with ultra-pure Argon for 15 minutes to remove dissolved oxygen (which is electrochemically active and will mask the LUMO reduction peak). -

Measurement: Sweep the potential from 0 V to +1.5 V and back at a scan rate of 50 mV/s. Record the onset oxidation potential (

). -

Internal Calibration: Spike the solution with 1.0 mM Ferrocene and run the scan again. Record the half-wave potential of Ferrocene (

). -

Calculation: Calculate the HOMO level using the empirical formula:

Protocol: UV-Vis Spectroscopy (LUMO Estimation)

Because the reduction of bromofluorenes can sometimes be irreversible or outside the solvent window, the LUMO is often calculated by subtracting the optical bandgap from the HOMO[6].

-

Measurement: Record the UV-Vis absorption spectrum of a

M solution of 3-bromo-9H-fluorene in DCM. -

Bandgap Extraction: Identify the low-energy onset of the absorption band (

in nm). -

Calculation: Calculate the optical bandgap (

) using the Planck-Einstein relation: -

LUMO Derivation:

Applications in Advanced Research

Optoelectronics (OLEDs and OSCs)

The precise tuning of HOMO-LUMO levels is the cornerstone of designing Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)[3][5]. 3-bromo-9H-fluorene serves as a critical synthetic intermediate. The bromine atom at the 3-position acts as a reactive handle for Suzuki-Miyaura cross-coupling, allowing researchers to attach electron-donating (e.g., triphenylamine) or electron-withdrawing (e.g., cyanobenzene) moieties. By knowing the exact frontier orbital energies of the 3-bromo precursor, chemists can predict the charge-transfer efficiency and emission wavelength of the resulting conjugated polymer[6].

Drug Development and Fluorescent Probes

In medicinal chemistry, fluorene derivatives are frequently utilized as lipophilic pharmacophores or fluorescent tags for intracellular imaging. The HOMO-LUMO gap directly dictates the excitation and emission wavelengths of the probe. A narrower gap (achieved via extended conjugation at the 3-position) shifts the emission toward the red spectrum, which is highly desirable for biological imaging due to reduced tissue autofluorescence and deeper tissue penetration.

References

1.5 - Journal of Physical Organic Chemistry / Semantic Scholar 2.3 - Arabian Journal of Chemistry 3.1 - Molecules / DiVA Portal 4.2 - Benchchem 5.4 - The Journal of Physical Chemistry B / ACS Publications 6.6 - Journal of Polymer Science / DOI 7.7 - Macromolecular Chemistry and Physics / Wiley Online Library

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. 9-Bromofluorene | High-Purity Reagent Supplier [benchchem.com]

- 3. Theoretical design and prediction of novel fluorene-based non-fullerene acceptors for environmentally friendly organic solar cell - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

Methodological & Application

Application Note: Strategic Six-Step Synthesis of 3-Bromo-9H-fluorene

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of 3-bromo-9H-fluorene presents a classic regiochemical challenge in organic synthesis. Because fluorene is essentially a bridged biphenyl system, direct electrophilic aromatic substitution (EAS) is highly biased toward the 2- and 7-positions. Attempting a direct bromination of fluorene will overwhelmingly yield 2-bromofluorene [1], as the 2-position is para to the electron-rich C-C bridge of the opposite ring.

-

Directing Group Installation: We install an amino group at the 2-position. The

group is a powerful ortho/para director that overrides the innate electronics of the fluorene core, forcing subsequent bromination to the adjacent 3-position [2]. -

C9 Protection: The C9 methylene protons of fluorene are unusually acidic (pKa ~22) and highly prone to unwanted oxidation or gem-dibromination during the sequence. We mitigate this by oxidizing the C9 carbon to a ketone (fluorenone) early in the synthesis, rigidifying the molecule and protecting the bridgehead.

-

Traceless Removal: Once the bromine is regioselectively installed at C3, the directing amino group is removed via reductive deamination, and the C9 ketone is reduced back to a methylene group using the Wolff-Kishner reduction [3].

Synthetic Strategy & Workflow

The following diagram maps the logical flow of the synthesis, highlighting the causality of each transformation.

Figure 1: Six-step synthesis of 3-bromo-9H-fluorene detailing intermediate states and reagents.

Quantitative Data Summary: Reaction Metrics

To assist in scale-up and material planning, the expected yields and critical parameters for each step are summarized below. This represents a self-validating system; failure to achieve these yields typically indicates incomplete conversion in the preceding step.

| Step | Transformation | Key Reagents | Temp (°C) | Target Intermediate | Expected Yield (%) |

| 1 | Nitration | HNO₃, Glacial AcOH | 50 | 2-Nitrofluorene | 80–85 |

| 2 | Oxidation | Na₂Cr₂O₇, AcOH | 118 (Reflux) | 2-Nitrofluorenone | 75–80 |

| 3 | Reduction | SnCl₂, HCl, EtOH | 78 (Reflux) | 2-Aminofluorenone | 85–90 |

| 4 | Bromination | Br₂, AcOH | 20 | 2-Amino-3-bromofluorenone | 60–65 |

| 5 | Deamination | NaNO₂, H₂SO₄, H₃PO₂ | 0–5 | 3-Bromofluorenone | 70–82 |

| 6 | Wolff-Kishner | N₂H₄·H₂O, KOH, Diethylene glycol | 200 | 3-Bromo-9H-fluorene | 80–85 |

Note: The overall cumulative yield for this 6-step linear sequence is typically 15–20%.

Step-by-Step Experimental Protocols

Step 1: Nitration (Installing the Pre-Directing Handle)

Causality: We must install a functional handle at C2. Nitration of fluorene is highly regioselective for the 2-position.

-

Dissolve 10.0 g of fluorene in 50 mL of glacial acetic acid in a round-bottom flask. Heat gently to 50°C to ensure complete dissolution.

-

Add 1.1 equivalents of concentrated nitric acid (HNO₃) dropwise over 30 minutes, maintaining the temperature at 50°C.

-

Stir the mixture for an additional 1 hour.

-

Cool the flask in an ice bath. Filter the resulting yellow precipitate, wash thoroughly with water and cold ethanol, and dry under a vacuum to yield 2-nitrofluorene.

Step 2: Oxidation (Protecting the C9 Position)

Causality: The C9 methylene group is reactive and will interfere with the subsequent bromination and diazotization steps. We oxidize it to a ketone to protect it.

-

Suspend 10.0 g of 2-nitrofluorene in 100 mL of glacial acetic acid.

-

Add 15.0 g of sodium dichromate (Na₂Cr₂O₇).

-

Equip the flask with a condenser and reflux at 118°C for 2 hours.

-

Cool the reaction mixture and pour it into 300 mL of ice water. Filter the precipitated 2-nitrofluorenone and wash with water until the filtrate is neutral.

Step 3: Nitro Reduction (Activating the Ring)

Causality: The nitro group is strongly deactivating and meta-directing. Reducing it to an amino group converts it into a strongly activating, ortho-directing group required for the next step.

-

Dissolve 10.0 g of 2-nitrofluorenone in 100 mL of ethanol.

-